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Introduction
PU141 is a selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog,

CREB-binding protein (CBP)[1][2][3]. These enzymes play a crucial role in chromatin

remodeling and gene transcription by acetylating histone lysine residues[1][4]. Dysregulation of

p300/CBP activity is implicated in various diseases, including cancer, making them attractive

therapeutic targets[1][4]. Understanding the binding affinity of small molecule inhibitors like

PU141 to p300/CBP is paramount for drug discovery and development, as it dictates the

potency and selectivity of the compound.

This document provides detailed application notes and experimental protocols for measuring

the binding affinity of PU141 to its target proteins, p300 and CBP. The methodologies described

include Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal

Titration Calorimetry (ITC). While direct experimental binding affinity data for PU141 is not

extensively available in the public domain, a computational study has reported a calculated

binding free energy of -20.62 kcal/mol for PU141 with the p300 HAT domain, suggesting a high

binding affinity[1]. The following protocols are based on established methods for characterizing

other small molecule inhibitors of p300/CBP and can be adapted for PU141.

Data Presentation: Binding Affinity of p300/CBP
Inhibitors
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Due to the limited availability of direct experimental binding data for PU141, the following table

summarizes quantitative data for other known p300/CBP inhibitors to provide a reference for

expected affinity ranges.

Compound Target Assay Method
Affinity
(Kd/IC50)

Reference

A-485 p300 HAT
Biochemical

Assay
IC50 = 9.8 nM [5]

A-485 CBP HAT
Biochemical

Assay
IC50 = 2.6 nM [5]

CCS1477
p300

Bromodomain
SPR Kd = 1.3 nM

CCS1477
CBP

Bromodomain
SPR Kd = 1.7 nM

I-CBP112
CBP

Bromodomain
ITC Kd = 151 nM

I-CBP112
p300

Bromodomain
ITC Kd = 167 nM

C646 p300 HAT
Biochemical

Assay
Ki = 400 nM

PU139 p300 HAT
Biochemical

Assay
IC50 = 5.35 µM [6]

PU139 CBP HAT
Biochemical

Assay
IC50 = 2.49 µM [6]

Experimental Protocols
Fluorescence Polarization (FP) Assay
Application Note: Fluorescence Polarization is a versatile technique to measure binding events

in solution. For PU141, a competitive FP assay can be designed where PU141 competes with

a fluorescently labeled ligand (e.g., a known peptide substrate or a fluorescently tagged

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b12428667?utm_src=pdf-body
https://www.reactionbiology.com/datasheet/p300_hat_malvern/
https://www.reactionbiology.com/datasheet/p300_hat_malvern/
https://www.researchgate.net/publication/334097294_Discovery_of_novel_CBP_bromodomain_inhibitors_through_TR-FRET-based_high-throughput_screening
https://www.researchgate.net/publication/334097294_Discovery_of_novel_CBP_bromodomain_inhibitors_through_TR-FRET-based_high-throughput_screening
https://www.benchchem.com/product/b12428667?utm_src=pdf-body
https://www.benchchem.com/product/b12428667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibitor) for binding to the p300/CBP HAT domain. The displacement of the fluorescent ligand

by PU141 results in a decrease in the polarization signal, from which the binding affinity (IC50)

of PU141 can be determined.

Protocol: Competitive FP Assay for PU141 Binding to p300/CBP

Materials:

Recombinant human p300 or CBP HAT domain (purified)

Fluorescently labeled peptide tracer (e.g., a fluorescein-labeled histone H3 or H4 peptide)

PU141 compound

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 0.1%

BSA

Black, low-volume 384-well microplates

Microplate reader with fluorescence polarization capabilities

Procedure:

Preparation of Reagents:

Prepare a stock solution of PU141 in 100% DMSO.

Prepare a working solution of the fluorescent tracer in Assay Buffer. The final

concentration of the tracer should be in the low nanomolar range and ideally below its Kd

for p300/CBP.

Prepare a working solution of the p300/CBP HAT domain in Assay Buffer. The optimal

concentration should be determined empirically but is typically 2-3 times the Kd of the

tracer.

Assay Setup:
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Prepare a serial dilution of PU141 in Assay Buffer containing a constant concentration of

DMSO (e.g., 1%).

In a 384-well plate, add the following to each well:

5 µL of serially diluted PU141 or vehicle control (Assay Buffer with DMSO).

10 µL of p300/CBP HAT domain solution.

Mix gently and incubate for 30 minutes at room temperature.

Add 5 µL of the fluorescent tracer solution to all wells.

Incubation and Measurement:

Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

Measure the fluorescence polarization on a plate reader using appropriate excitation and

emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission

for fluorescein).

Data Analysis:

Calculate the percentage of inhibition for each PU141 concentration.

Plot the percentage of inhibition against the logarithm of the PU141 concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Workflow Diagram:
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Reagent Preparation

Assay Plate Setup

Measurement & Analysis

Prepare PU141 serial dilution
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Prepare p300/CBP protein solution

Add p300/CBP to wells

Prepare fluorescent tracer solution
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Caption: Workflow for the competitive Fluorescence Polarization assay.
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Surface Plasmon Resonance (SPR)
Application Note: SPR is a label-free technique that allows for the real-time monitoring of

binding kinetics (association and dissociation rates) and affinity. For PU141, the p300/CBP

protein is typically immobilized on a sensor chip, and PU141 is flowed over the surface as the

analyte. The change in the refractive index upon binding is measured, providing quantitative

information about the interaction.

Protocol: SPR Analysis of PU141 Binding to p300/CBP

Materials:

SPR instrument (e.g., Biacore)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Recombinant human p300 or CBP HAT domain

PU141 compound

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20)

Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

Regeneration Solution (to be determined empirically, e.g., a short pulse of low pH glycine or

high salt solution)

Procedure:

Protein Immobilization:

Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.

Inject the p300/CBP protein (diluted in Immobilization Buffer) over the activated surface to

achieve the desired immobilization level (e.g., 2000-5000 RU).
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Deactivate the remaining active esters with an injection of ethanolamine.

A reference flow cell should be prepared similarly but without protein immobilization to

subtract non-specific binding.

Binding Analysis:

Prepare a series of concentrations of PU141 in Running Buffer (e.g., ranging from low nM

to µM). Include a buffer blank (0 nM PU141).

Perform a kinetic titration or single-cycle kinetics experiment by injecting the PU141
solutions over the immobilized p300/CBP and reference surfaces at a constant flow rate.

Monitor the association phase during the injection and the dissociation phase during the

subsequent flow of Running Buffer.

Regeneration (if necessary):

If the dissociation is slow, inject the Regeneration Solution to remove bound PU141 and

prepare the surface for the next injection. The regeneration conditions must be optimized

to ensure complete removal of the analyte without damaging the immobilized protein.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to obtain specific

binding sensorgrams.

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (Kd).

Workflow Diagram:
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Caption: Workflow for Surface Plasmon Resonance analysis.
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Isothermal Titration Calorimetry (ITC)
Application Note: ITC is a powerful technique that directly measures the heat released or

absorbed during a binding event, providing a complete thermodynamic profile of the interaction

(Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)). For PU141, a solution of the

compound is titrated into a solution of the p300/CBP protein, and the resulting heat changes

are measured.

Protocol: ITC Measurement of PU141 Binding to p300/CBP

Materials:

Isothermal Titration Calorimeter

Recombinant human p300 or CBP HAT domain

PU141 compound

Dialysis Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. It is crucial that the

buffer for the protein and the ligand are identical.

Degasser

Procedure:

Sample Preparation:

Dialyze the p300/CBP protein extensively against the Dialysis Buffer.

Dissolve PU141 in the final dialysis buffer. A small amount of DMSO can be used if

necessary, but the DMSO concentration must be identical in both the protein and ligand

solutions.

Accurately determine the concentrations of both the protein and PU141.

Degas both solutions immediately before the experiment to prevent air bubbles.

ITC Experiment Setup:
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Load the p300/CBP protein solution into the sample cell (typically at a concentration of 5-

50 µM).

Load the PU141 solution into the injection syringe (typically at a concentration 10-20 times

higher than the protein concentration).

Set the experimental temperature (e.g., 25 °C) and stirring speed.

Titration:

Perform a series of small injections (e.g., 2-10 µL) of the PU141 solution into the protein

solution.

Allow the system to reach equilibrium after each injection, and measure the heat change.

Continue the injections until the binding sites are saturated, and the heat of injection is

equivalent to the heat of dilution.

Control Experiment:

Perform a control titration by injecting PU141 into the buffer alone to determine the heat of

dilution, which will be subtracted from the binding data.

Data Analysis:

Integrate the heat flow peaks for each injection.

Plot the integrated heat per injection against the molar ratio of PU141 to p300/CBP.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the Kd, n, ΔH, and ΔS.

Workflow Diagram:
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Caption: Workflow for Isothermal Titration Calorimetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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